molecular formula C14H13F2N3O B2379749 [3-(Difluoromethyl)-1-methylpyrazol-4-yl]-(1,3-dihydroisoindol-2-yl)methanone CAS No. 2320377-19-1

[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-(1,3-dihydroisoindol-2-yl)methanone

Cat. No.: B2379749
CAS No.: 2320377-19-1
M. Wt: 277.275
InChI Key: MRDYTTRPWMOFEY-UHFFFAOYSA-N
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Description

[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-(1,3-dihydroisoindol-2-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a difluoromethyl group and a methyl group, linked to an isoindoline moiety via a methanone bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Difluoromethyl)-1-methylpyrazol-4-yl]-(1,3-dihydroisoindol-2-yl)methanone typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide under basic conditions. The isoindoline moiety is usually synthesized separately and then coupled with the pyrazole derivative using a methanone bridge, often facilitated by coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and purification methods are tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-(1,3-dihydroisoindol-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Halogenation reactions can introduce halogen atoms into the pyrazole ring, while nucleophilic substitution can replace existing functional groups with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols), solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-(1,3-dihydroisoindol-2-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [3-(Difluoromethyl)-1-methylpyrazol-4-yl]-(1,3-dihydroisoindol-2-yl)methanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may bind to active sites of enzymes, blocking their activity and thereby exerting its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • [3-(Trifluoromethyl)-1-methylpyrazol-4-yl]-(1,3-dihydroisoindol-2-yl)methanone
  • [3-(Chloromethyl)-1-methylpyrazol-4-yl]-(1,3-dihydroisoindol-2-yl)methanone
  • [3-(Bromomethyl)-1-methylpyrazol-4-yl]-(1,3-dihydroisoindol-2-yl)methanone

Uniqueness

The presence of the difluoromethyl group in [3-(Difluoromethyl)-1-methylpyrazol-4-yl]-(1,3-dihydroisoindol-2-yl)methanone imparts unique electronic and steric properties, distinguishing it from similar compounds. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

[3-(difluoromethyl)-1-methylpyrazol-4-yl]-(1,3-dihydroisoindol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2N3O/c1-18-8-11(12(17-18)13(15)16)14(20)19-6-9-4-2-3-5-10(9)7-19/h2-5,8,13H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDYTTRPWMOFEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)F)C(=O)N2CC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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